molecular formula C27H30O14 B14854390 8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

8-((2S,3R,4R,5S,6R)-6-((((2R,3R,4R)-3,4-Dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy)methyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B14854390
M. Wt: 578.5 g/mol
InChI Key: LAPFWPVLUSRPKY-JXEKJTPYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxymirificin typically involves multiple steps, including the extraction of the compound from natural sources and subsequent purification. The extraction process often uses solvents such as DMSO, pyridine, methanol, and ethanol . The synthetic routes may involve the use of specific reagents and catalysts to achieve the desired purity and yield.

Industrial Production Methods: Industrial production of 3’-Methoxymirificin involves large-scale extraction and purification processes. These methods are optimized to ensure high yield and purity, often using advanced techniques such as chromatography and crystallization. The compound is then packaged and stored under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions: 3’-Methoxymirificin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving 3’-Methoxymirificin include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of 3’-Methoxymirificin depend on the specific reaction conditions and reagents used. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structure and purity .

Comparison with Similar Compounds

3’-Methoxymirificin is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as daidzein, genistein, and puerarin . These compounds share some structural similarities but differ in their specific functional groups and biological effects. The uniqueness of 3’-Methoxymirificin lies in its methoxy group, which contributes to its distinct pharmacological properties .

Properties

Molecular Formula

C27H30O14

Molecular Weight

578.5 g/mol

IUPAC Name

8-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-7-hydroxy-3-(4-hydroxy-3-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C27H30O14/c1-37-16-6-11(2-4-14(16)29)13-7-38-23-12(19(13)31)3-5-15(30)18(23)24-22(34)21(33)20(32)17(41-24)8-39-26-25(35)27(36,9-28)10-40-26/h2-7,17,20-22,24-26,28-30,32-36H,8-10H2,1H3/t17-,20-,21+,22-,24+,25+,26-,27-/m1/s1

InChI Key

LAPFWPVLUSRPKY-JXEKJTPYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O)O

Origin of Product

United States

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